6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is an organic compound with the molecular formula C12H17N3O4. It is a derivative of pyrazolo[3,4-c]pyridine, a bicyclic structure that combines a pyrazole ring with a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[3,4-c]pyridine Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Similar in structure but with an ethylamino group instead of the pyrazolo ring.
1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Contains a methoxy group and a pyrrolo ring instead of the pyrazolo ring.
Uniqueness
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is unique due to its specific combination of the pyrazolo[3,4-c]pyridine core and the tert-butoxycarbonyl group. This structure imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-8(10(16)17)7-4-13-14-9(7)6-15/h4,8H,5-6H2,1-3H3,(H,13,14)(H,16,17) |
InChI Key |
DUODJLSJPHUWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)NN=C2)C(=O)O |
Origin of Product |
United States |
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